molecular formula C6H5ClFNO B12102906 (3-Chloro-5-fluoro-4-pyridyl)methanol

(3-Chloro-5-fluoro-4-pyridyl)methanol

Cat. No.: B12102906
M. Wt: 161.56 g/mol
InChI Key: NAKXDAFHVWFFBE-UHFFFAOYSA-N
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Description

  • “(3-Chloro-5-fluoro-4-pyridyl)methanol” is a chemical compound with the molecular formula C₆H₅ClFNO. Its systematic name is 3-chloro-5-fluoro-pyridin-4-yl methanol .
  • The compound contains a pyridine ring substituted with chlorine, fluorine, and a hydroxymethyl group. These substituents significantly influence its properties.
  • Preparation Methods

    • Synthesis of fluorinated pyridines involves various methods. For this compound, specific synthetic routes are not widely documented, but we can infer from related reactions.
    • One approach could involve the introduction of the chlorine and fluorine substituents onto a pyridine ring using appropriate reagents. detailed conditions would require further research.
    • Industrial production methods may involve scalable processes, but specific examples for this compound are scarce.
  • Chemical Reactions Analysis

      Reactivity: Fluoropyridines are generally less reactive than their chlorinated or brominated counterparts due to the electron-withdrawing effect of fluorine.

      Common Reactions:

      Major Products: Depending on reaction conditions, products may include derivatives with different substitution patterns.

  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action for this specific compound is not readily available. Further research would be necessary to elucidate its effects at the molecular level.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: “(3-Chloro-5-fluoro-4-pyridyl)methanol” stands out due to its specific combination of chlorine, fluorine, and hydroxymethyl groups.

    Properties

    Molecular Formula

    C6H5ClFNO

    Molecular Weight

    161.56 g/mol

    IUPAC Name

    (3-chloro-5-fluoropyridin-4-yl)methanol

    InChI

    InChI=1S/C6H5ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2

    InChI Key

    NAKXDAFHVWFFBE-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(C(=C(C=N1)Cl)CO)F

    Origin of Product

    United States

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